molecular formula C17H18N2O4 B2776634 Dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate CAS No. 883291-42-7

Dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

Cat. No.: B2776634
CAS No.: 883291-42-7
M. Wt: 314.341
InChI Key: LAALBRWVLGNBEQ-UHFFFAOYSA-N
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Description

Dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with dimethyl groups and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-aminophenyl with a suitable pyridine derivative under controlled conditions. The reaction may involve catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to optimize the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4-(3-nitrophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
  • Dimethyl 4-(3-hydroxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

Uniqueness

Dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its amino group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-9-13(16(20)22-3)15(11-6-5-7-12(18)8-11)14(10(2)19-9)17(21)23-4/h5-8H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAALBRWVLGNBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC(=CC=C2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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